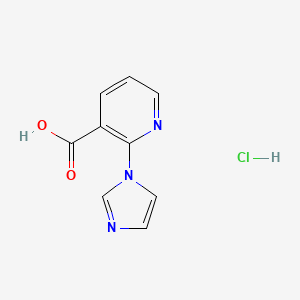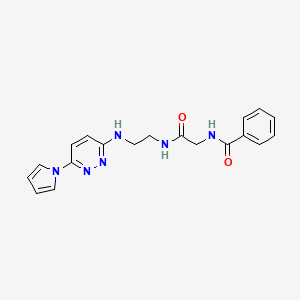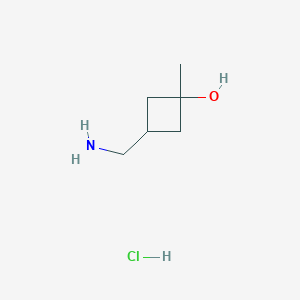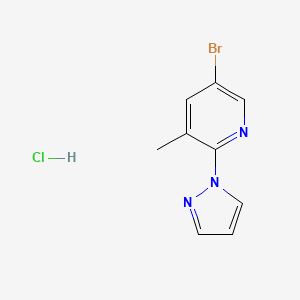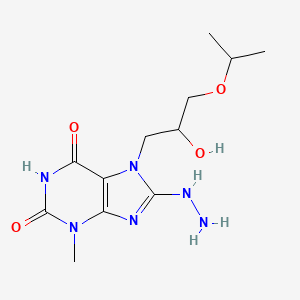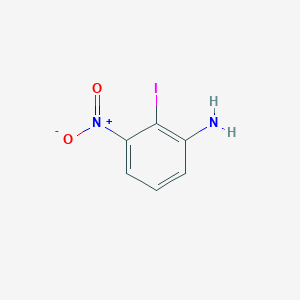
2-Iodo-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-nitroaniline is a chemical compound that is used in various scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound is also known as 2-Iodo-m-nitroaniline or 3-Nitro-2-iodoaniline.
Scientific Research Applications
Polymorphic Crystal Growth
- 2-Iodo-4-nitroaniline (INA) exhibits selective growth in polymorphic crystal forms, particularly the less stable orthorhombic phase, on specific monolayer templates. This characteristic is crucial in the field of crystal engineering and materials science (Hiremath, Varney, & Swift, 2004).
Molecular Interaction Studies
- The molecule shows unique hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking interactions in its various forms. These interactions are vital for understanding molecular assembly and designing materials with specific properties (Garden et al., 2002).
Structural Characterization and Transformations
- Comprehensive structural characterization of different polymorphs of 2-Iodo-4-nitroaniline, including a new monoclinic form, has been performed. Understanding these transformations is significant for the development of new materials and pharmaceuticals (Kelly et al., 2010).
Synthesis and Reactivity Studies
- Research on nucleophilic reactions of related compounds, such as 2-Bromo-2-Nitropropane, provides insights into the chemical reactivity and potential applications of 2-Iodo-3-nitroaniline in organic synthesis (Chen, 1969).
Dye Development for Synthetic-Polymer Fibres
- Iodo-substituted derivatives of 2-Iodo-4-nitroaniline have been utilized to create a range of disperse dyes. These dyes are significant for coloring synthetic-polymer fibers, demonstrating the compound's importance in the textile industry (Peters & Soboyejo, 2008).
Thermodynamic Properties
- Studies on the low-temperature heat capacity and thermodynamic properties of related compounds, like 2-iodo-3-nitrotoluene, contribute to understanding the physical properties of this compound, which can inform its applications in various scientific fields (Di et al., 2000).
Electrochemical Applications
- The role of electrogenerated iodonium ion in the intramolecular cyclization of 2-nitroaniline has been studied, which could be relevant for understanding the electrochemical behavior of this compound (Rastogi, Dixit, & Zutshi, 1984).
Radioactive Labeling
- Research on iodination techniques for compounds with low electronic density, using models like p-nitroanisole, can inform methods for radioactive labeling of this compound, significant in biological and medical research (Tejedor & Ballesta, 1983).
Safety and Hazards
The safety data sheet for nitroaniline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs include blood .
Mechanism of Action
Nitro Compounds
Nitro compounds are a significant class of organic molecules where a nitrogen atom is bonded to an oxygen atom by a single bond and to another oxygen atom by a double bond (−NO2). The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is bonded highly susceptible to nucleophilic attack. Nitro compounds are often used in the synthesis of amines .
Properties
IUPAC Name |
2-iodo-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRWCXZMAPTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)
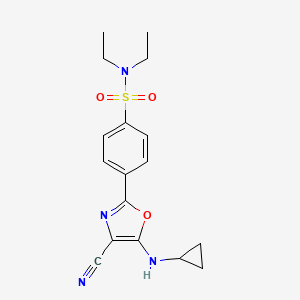
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)
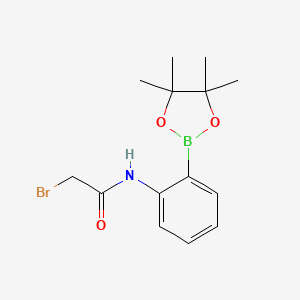
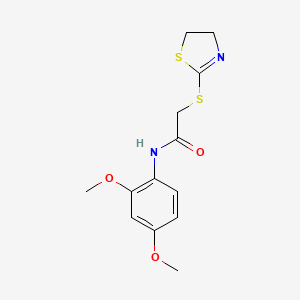
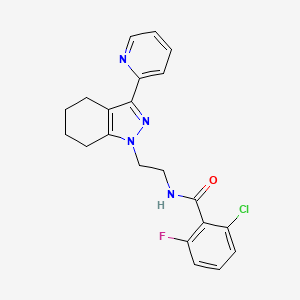
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)
